molecular formula C10H12INO2 B14790468 Methyl 2-(1-aminoethyl)-5-iodobenzoate

Methyl 2-(1-aminoethyl)-5-iodobenzoate

Cat. No.: B14790468
M. Wt: 305.11 g/mol
InChI Key: SGJQYHJXPGZOPH-UHFFFAOYSA-N
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Description

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . It is a derivative of benzoic acid and contains an iodine atom, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

The synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves several steps. One common method includes the reaction of 2-iodobenzoic acid with (S)-1-aminoethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate, particularly its iodine atom, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-(1-aminoethyl)-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3

InChI Key

SGJQYHJXPGZOPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)I)C(=O)OC)N

Origin of Product

United States

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